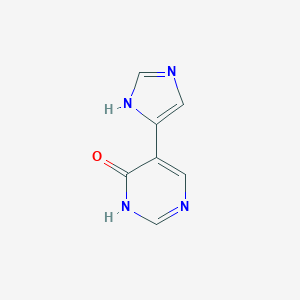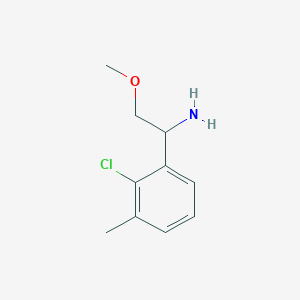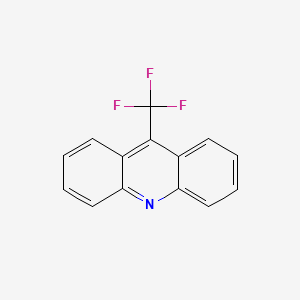![molecular formula C10H9NO2 B13112541 4'-Hydroxyspiro[cyclopropane-1,3'-indolin]-2'-one CAS No. 424792-51-8](/img/structure/B13112541.png)
4'-Hydroxyspiro[cyclopropane-1,3'-indolin]-2'-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Hydroxyspiro[cyclopropane-1,3’-indolin]-2’-one is a spirocyclic compound that features a unique structural motif where a cyclopropane ring is fused to an indolinone core. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Hydroxyspiro[cyclopropane-1,3’-indolin]-2’-one typically involves the cyclopropanation of 3-methyleneindolin-2-ones. One common method employs tosylhydrazone salts as a safer alternative to diazo compounds, achieving high yields under metal-free conditions . The reaction conditions often include the use of a base such as sodium hydride in an inert atmosphere to facilitate the cyclopropanation process.
Industrial Production Methods
While specific industrial production methods for 4’-Hydroxyspiro[cyclopropane-1,3’-indolin]-2’-one are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for scalability, using cost-effective reagents, and ensuring high purity and yield through efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4’-Hydroxyspiro[cyclopropane-1,3’-indolin]-2’-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the indolinone core can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Aplicaciones Científicas De Investigación
4’-Hydroxyspiro[cyclopropane-1,3’-indolin]-2’-one has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific chemical properties, such as increased stability or reactivity.
Mecanismo De Acción
The mechanism of action of 4’-Hydroxyspiro[cyclopropane-1,3’-indolin]-2’-one involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure imposes conformational rigidity, which can enhance binding affinity and selectivity for specific targets. This rigidity also contributes to the compound’s metabolic stability, making it a valuable scaffold in drug design .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[indoline-3,9’-xanthene]trione: Another spirocyclic compound with a different core structure.
Spiropyrans: Compounds that exhibit photochromic properties and can switch between different isomeric forms under light exposure.
Uniqueness
4’-Hydroxyspiro[cyclopropane-1,3’-indolin]-2’-one is unique due to its specific combination of a cyclopropane ring and an indolinone core. This combination imparts distinct chemical and biological properties, such as enhanced rigidity and stability, which are not commonly found in other spirocyclic compounds.
Propiedades
Número CAS |
424792-51-8 |
|---|---|
Fórmula molecular |
C10H9NO2 |
Peso molecular |
175.18 g/mol |
Nombre IUPAC |
4-hydroxyspiro[1H-indole-3,1'-cyclopropane]-2-one |
InChI |
InChI=1S/C10H9NO2/c12-7-3-1-2-6-8(7)10(4-5-10)9(13)11-6/h1-3,12H,4-5H2,(H,11,13) |
Clave InChI |
SKVZYUIDTIEVAT-UHFFFAOYSA-N |
SMILES canónico |
C1CC12C3=C(C=CC=C3O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-6-methyl-8-propylpyrido[2,3-d]pyrimidin-4(8H)-one](/img/structure/B13112458.png)
![Chloro(1-t-butylindenyl)[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-yl]palladium(II)](/img/structure/B13112462.png)

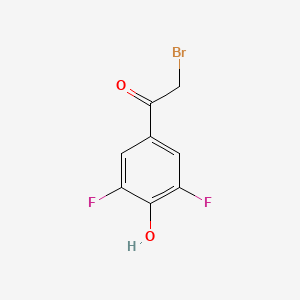
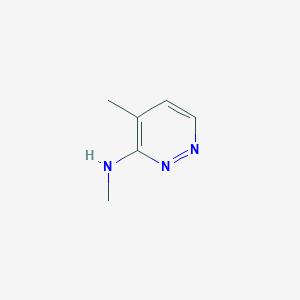
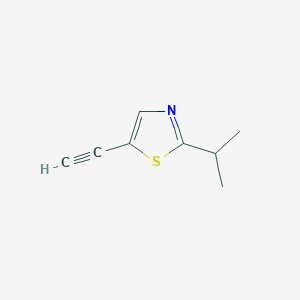

![[1,2,4]Triazolo[1,5-c]pyrimidin-7-amine, 5-(methylthio)-](/img/structure/B13112491.png)
